dBRD9 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

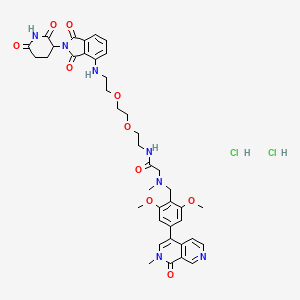

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEVDQHYSARWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47Cl2N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of dBRD9 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dBRD9 dihydrochloride (B599025) has emerged as a potent and selective chemical probe for interrogating the biological functions of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), dBRD9 does not act as a classical inhibitor but rather induces the targeted degradation of the BRD9 protein. This mechanism offers a powerful approach to achieving a more profound and sustained suppression of BRD9 activity compared to traditional occupancy-based inhibitors. This guide provides an in-depth exploration of the molecular mechanism of action of dBRD9, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Targeted Protein Degradation

dBRD9 is a heterobifunctional molecule composed of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] Specifically, dBRD9 utilizes a pomalidomide (B1683931) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This ternary complex formation between BRD9, dBRD9, and CRBN brings the E3 ligase in close proximity to BRD9, facilitating the transfer of ubiquitin molecules to the BRD9 protein.[1] This polyubiquitination marks BRD9 for recognition and subsequent degradation by the 26S proteasome, leading to its selective removal from the cell.[1]

Visualizing the dBRD9 PROTAC Mechanism

Caption: dBRD9-mediated targeted degradation of BRD9 protein.

Quantitative Assessment of dBRD9 Activity

The efficacy of dBRD9 is quantified by its ability to induce BRD9 degradation (DC50 and Dmax) and its subsequent effects on cellular processes (IC50).

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | MOLM-13 (AML) | 104 nM | Cell Proliferation | [4] |

| IC50 | EOL-1 (AML) | Potent anti-proliferative effect | Cell Proliferation | [1] |

| IC50 | Multiple Myeloma (MM) Panel | 10 to 100 nM | Cell Growth | [5] |

| IC50 | LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer) | ~3 µM (for inhibitor I-BRD9) | Cell Viability | [6] |

| Degradation | MOLM-13 (AML) | Dose-dependent decrease (0.5-5000 nM) | Western Blot | [1][7] |

| Degradation Selectivity | MOLM-13 (AML) | 5.5-fold lower BRD9 abundance; no effect on BRD4/7 | Proteomics/Western Blot | [1] |

| Degradation | A549 (Lung Carcinoma) | Rapid depletion within 6h (125 nM) | Western Blot | [8] |

Cellular Pathways and Downstream Effects of BRD9 Degradation

BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][9] The degradation of BRD9 by dBRD9 leads to significant downstream consequences in various cellular contexts.

Oncogenic Gene Expression in Synovial Sarcoma

In synovial sarcoma, BRD9 is a crucial cofactor for the SS18-SSX fusion oncoprotein, which drives oncogenic gene expression programs.[9] Degradation of BRD9 by dBRD9 leads to the reversal of these programs and inhibits tumor progression.[9]

Visualizing BRD9's Role in Synovial Sarcoma

Caption: dBRD9 disrupts the oncogenic function of BRD9 in synovial sarcoma.

Ribosome Biogenesis in Multiple Myeloma

In multiple myeloma, BRD9 depletion has been shown to downregulate genes involved in ribosome biogenesis and rRNA processing.[5][10] This disruption of protein synthesis machinery contributes to the inhibition of myeloma cell growth.[5]

Inflammatory Response in Macrophages

dBRD9 can potentiate the activity of the glucocorticoid receptor (GR) in macrophages, leading to the repression of pro-inflammatory genes.[11] This suggests a role for BRD9 in modulating inflammatory responses.

Antiviral Activity

BRD9 is involved in the expression of a subset of interferon-stimulated genes (ISGs), which are crucial for the antiviral response.[8] Degradation of BRD9 by dBRD9 can impair the ability of cells to mount an effective antiviral defense.[8]

Experimental Protocols

Western Blot for BRD9 Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of BRD9 protein following dBRD9 treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at a desired density and allow them to adhere overnight. Treat cells with a dose-response of dBRD9 dihydrochloride (e.g., 0.5, 5, 50, 500, 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[1][7]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.

Visualizing the Western Blot Workflow

Caption: Workflow for assessing BRD9 degradation by Western Blot.

AlphaScreen for Ternary Complex Formation

Objective: To measure the dBRD9-induced proximity between BRD9 and the E3 ligase component CRBN.

-

Reagents: Recombinant BRD9 bromodomain (e.g., GST-tagged), recombinant CRBN-DDB1 complex, biotinylated BRD9 ligand, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Assay Setup: In a 384-well plate, combine the recombinant proteins, biotinylated ligand, and varying concentrations of dBRD9.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Bead Addition: Add the donor and acceptor beads.

-

Signal Detection: In the presence of a ternary complex, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader. The signal intensity is proportional to the amount of ternary complex formed.[3]

RNA-sequencing for Gene Expression Analysis

Objective: To identify global changes in gene expression following BRD9 degradation.

-

Cell Treatment and RNA Extraction: Treat cells with dBRD9 or vehicle control. Extract total RNA using a suitable kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon dBRD9 treatment. Pathway analysis can then be performed to understand the biological processes affected.[6]

Conclusion

This compound is a powerful tool for studying the biological roles of BRD9. Its mechanism of action, centered on targeted proteasomal degradation, provides a distinct and often more effective means of functional knockout compared to traditional inhibitors. The diverse downstream effects of BRD9 degradation underscore its importance in a range of cellular processes, from oncogenesis to immune regulation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate functions of BRD9 and the therapeutic potential of its targeted degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Function of dBRD9 in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dBRD9 is a potent and selective heterobifunctional chemical degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the Bromodomain-containing protein 9 (BRD9) for ubiquitination and subsequent proteasomal degradation. BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF or GBAF. By inducing the degradation of BRD9, dBRD9 serves as a powerful chemical tool to probe the biological functions of BRD9 and as a potential therapeutic agent in various diseases, particularly cancer. This guide provides a comprehensive overview of the function of dBRD9 in cells, including its mechanism of action, its impact on cellular pathways, and detailed methodologies for its study.

The Target: BRD9 and the ncBAF Complex

BRD9 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins through its bromodomain.[1] It is a defining component of the ncBAF complex, which is one of three major subtypes of the mammalian SWI/SNF chromatin remodeling complexes.[1][2] The ncBAF complex plays a crucial role in regulating gene expression by altering chromatin structure and accessibility.[1] Unlike other BAF complexes, ncBAF uniquely contains BRD9.[3]

The core function of BRD9 within the ncBAF complex is to anchor the complex to specific chromatin regions, thereby influencing the transcription of target genes.[3] BRD9's role is critical in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML), synovial sarcoma, malignant rhabdoid tumors, and prostate cancer.[4][5]

Mechanism of Action of dBRD9

dBRD9 is a bifunctional molecule that consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[6][7] The primary function of dBRD9 is to induce the selective degradation of the BRD9 protein.[8]

The mechanism proceeds as follows:

-

Ternary Complex Formation: dBRD9 simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[7]

-

Ubiquitination: The proximity induced by the ternary complex formation allows the E3 ligase to polyubiquitinate BRD9.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[8]

This targeted degradation of BRD9 leads to the functional inactivation of the ncBAF complex and subsequent downstream cellular effects.

Below is a diagram illustrating the mechanism of action of dBRD9.

Caption: dBRD9 induces the degradation of BRD9 protein.

Quantitative Data on dBRD9 Activity

The efficacy of dBRD9 and its analogs has been quantified in various cellular contexts. The following tables summarize key quantitative data.

Table 1: Cellular Potency of BRD9 Degraders

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| dBRD9 | MOLM-13 | Degradation | IC50 | 104 nM | [6] |

| dBRD9-A | Multiple Myeloma Cell Lines | Cell Growth | IC50 | 10 - 100 nM | [9] |

| dBRD9 | EOL-1, MOLM-13 | Anti-proliferative | - | Potent effect at 0-100 nM | [8] |

| I-BRD9 (inhibitor) | LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | IC50 | ~3 µM | [10] |

Table 2: Selectivity and Degradation Efficacy of dBRD9

| Parameter | Cell Line | Treatment | Value | Reference |

| BRD9 Degradation | MOLM-13 | 100 nM dBRD9 for 2h | 5.5-fold lower abundance | [8][11] |

| Off-target effects | MOLM-13 | 100 nM dBRD9 for 2h | 99% of 7326 proteins differed <0.3-fold | [11] |

| BRD4/BRD7 levels | MOLM-13 | 0.5-5000 nM dBRD9 for 4h | No significant effect | [8] |

Impact of dBRD9 on Cellular Signaling Pathways

By inducing the degradation of BRD9, dBRD9 impacts several critical cellular signaling pathways.

Ribosome Biogenesis and Protein Synthesis

In multiple myeloma, BRD9 plays a crucial role in promoting ribosome biogenesis.[9] Depletion of BRD9 using dBRD9-A leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC, ultimately disrupting protein synthesis and inhibiting cell growth.[9]

Caption: dBRD9 disrupts ribosome biogenesis in multiple myeloma.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, BRD9 is a critical regulator of androgen receptor (AR) signaling.[10] BRD9 interacts with the AR and is required for its binding to target genes.[8] The GBAF complex, through BRD9, cooperates with BET proteins (BRD2 and BRD4) to facilitate AR-dependent gene expression.[10] Treatment with dBRD9 reduces the proliferation of AR-positive prostate cancer cells.[10]

References

- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChIP Protocol | Proteintech Group [ptglab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Identification of assembly mode of non-canonical BAF (ncBAF) chromatin remodeling complex core module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]

- 11. researchgate.net [researchgate.net]

dBRD9: A Selective BRD9 Degrader for Targeted Protein Attenuation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), has emerged as a significant therapeutic target in various diseases, including specific types of cancer.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, targeted protein degradation offers a novel therapeutic modality by completely removing the target protein from the cellular environment. dBRD9 is a heterobifunctional molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively hijack the cell's ubiquitin-proteasome system to induce the degradation of BRD9.[3] This guide provides a comprehensive technical overview of dBRD9, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Mechanism of Action

dBRD9 operates by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase.[3][4] The dBRD9 molecule itself consists of three key components: a ligand that specifically binds to the bromodomain of BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or DCAF16, depending on the specific dBRD9 variant), and a flexible linker connecting the two ligands.[5][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of BRD9, marking it for recognition and subsequent degradation by the 26S proteasome.[4][7] The dBRD9 molecule is then released and can act catalytically to induce the degradation of multiple BRD9 proteins.[4]

Data Presentation

The efficacy of a degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various BRD9 degraders across different cell lines.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of BRD9 Degraders

| Degrader | Cell Line | DC50 | Dmax | Treatment Time | E3 Ligase Recruited | Reference |

| dBRD9 | MOLM-13 | 56.6 nM (IC50) | Not Specified | Not Specified | Cereblon | |

| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | DCAF16 | [5] |

| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | DCAF16 | [5] |

| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | 5 days | Cereblon | [8] |

Note: IC50 values for proliferation may differ from DC50 values for degradation. Data can vary based on experimental conditions.

Table 2: Selectivity Profile of dBRD9

| Method | Cell Line | Key Findings | Reference |

| Quantitative Proteomics | MOLM-13 | Of 7,326 quantified proteins, BRD9 was the only protein significantly degraded after 2 hours of treatment with 100 nM dBRD9. | [9] |

| Western Blot | MOLM-13 | dBRD9 treatment for 4 hours showed no significant effect on the expression of BRD4 and BRD7. | [10] |

| BromoScan | In vitro | At 1µM, dBRD9 showed no significant off-target binding to other bromodomains, with BRD4 binding at > 50 µM. | [11] |

Signaling Pathways and Cellular Functions

BRD9 is a subunit of the ncBAF (non-canonical BRG1/BRM-associated factor) chromatin remodeling complex.[2][12] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[12] Degradation of BRD9 disrupts the integrity and function of the ncBAF complex, leading to downstream effects on various signaling pathways.[2][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of dBRD9. Below are protocols for key experiments.

Protocol 1: Western Blot Analysis of BRD9 Degradation

This protocol is for determining the DC50 and Dmax of dBRD9.[4][7]

Materials:

-

Cell line of interest

-

dBRD9 compound and DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of dBRD9 for a predetermined time (e.g., 4, 16, or 24 hours). Include a vehicle-only control.[7][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[7]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[7]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[7]

-

Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD9 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.[7]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[15][16]

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an optimal density in an opaque-walled 96-well plate and incubate overnight.[16]

-

Compound Treatment: Add serial dilutions of dBRD9 to the wells. Include a vehicle control.[15]

-

Incubation: Incubate the plate for a period relevant to the expected effect (e.g., 72 hours).[15]

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the signal.[16]

-

Measurement: Record the luminescence using a plate reader.[16]

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.[16]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex

This protocol is to confirm the dBRD9-mediated interaction between BRD9 and the E3 ligase.[17][18]

Materials:

-

Cells expressing tagged versions of BRD9 or the E3 ligase (e.g., Flag-tag, HA-tag)

-

dBRD9 and a proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer

-

Antibody against the tag (e.g., anti-Flag)

-

Protein A/G magnetic beads

-

Wash buffer and elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with dBRD9 and a proteasome inhibitor for a short duration (e.g., 2-4 hours) to allow complex formation without degradation. Lyse the cells in a gentle Co-IP lysis buffer.[18][19]

-

Immunoprecipitation: Pre-clear the lysate and then incubate with an anti-tag antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[19]

-

Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the protein complexes from the beads.[17]

-

Western Blot Analysis: Analyze the eluate by Western Blot using antibodies against BRD9 and the E3 ligase to confirm their co-precipitation.[17]

Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression

This protocol measures changes in the mRNA levels of BRD9 target genes.[20]

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)[21]

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with dBRD9 or vehicle for a specified time (e.g., 24 hours). Extract total RNA from the cells.[22]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction in a real-time PCR instrument.[22]

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.[22]

Conclusion

dBRD9 represents a potent and highly selective chemical tool for studying the biological functions of BRD9 and a promising therapeutic agent for diseases driven by this protein. Its ability to induce the complete removal of BRD9 provides a more robust cellular phenotype compared to traditional inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize and characterize dBRD9 in their studies, paving the way for further discoveries in chromatin biology and drug development.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe dBRD9 | Chemical Probes Portal [chemicalprobes.org]

- 12. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. origene.com [origene.com]

- 22. benchchem.com [benchchem.com]

The Advent of dBRD9 PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the proteins of interest, Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has garnered significant attention for its role in various cancers. This technical guide provides an in-depth overview of the discovery and development of proteolysis-targeting chimeras (PROTACs) designed to degrade BRD9, offering a comprehensive resource for researchers in the field.

BRD9: A Compelling Target for Degradation

BRD9 functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the ncBAF complex to specific genomic locations to regulate gene transcription.[1] Dysregulation of BRD9 has been implicated in the progression of several malignancies, including synovial sarcoma, rhabdoid tumors, and certain hematological cancers.[2][3][4] Traditional small molecule inhibitors of BRD9 have shown promise; however, they often exhibit limited cellular activity.[1] PROTAC technology offers a distinct advantage by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the selective degradation of the target protein, a strategy that can overcome the limitations of occupancy-driven inhibitors.[1][5]

The dBRD9 PROTAC: Mechanism of Action

A dBRD9 PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two. The PROTAC facilitates the formation of a ternary complex between BRD9 and the E3 ligase, leading to the polyubiquitination of BRD9. This "tag" marks BRD9 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[5][6]

Below is a diagram illustrating the general mechanism of action for a dBRD9 PROTAC.

Key dBRD9 PROTACs and Their Efficacy

Several potent and selective dBRD9 PROTACs have been developed. The following tables summarize the quantitative data for some of the most prominent examples.

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| dBRD9-A | Cereblon | OPM2, H929 | 10-100 nM (IC50) | Not Specified | [7] |

| CW-3308 | Cereblon | G401, HS-SY-II | < 10 nM | > 90% | [4] |

| E5 | Not Specified | MV4-11 | 16 pM | Not Specified | [2] |

| DBr-1 | DCAF1 | HEK293 | 90 nM | Not Specified | [1] |

| VZ185 | VHL | HEK293 | Not Specified | Not Specified | [8] |

Table 1: Degradation Potency of Key dBRD9 PROTACs.

| PROTAC | Cell Line | IC50 (Proliferation) | Reference |

| dBRD9 | LNCaP, VCaP, 22Rv1, C4-2 | ~3 µM (with I-BRD9) | [9] |

| E5 | MV4-11 | 0.27 nM | [2] |

| E5 | OCI-LY10 | 1.04 nM | [2] |

| dBRD9-A | Synovial Sarcoma Cells | Inhibits growth | [10] |

Table 2: Anti-proliferative Activity of Key dBRD9 PROTACs.

Experimental Protocols for dBRD9 PROTAC Development

The development and characterization of dBRD9 PROTACs involve a series of key experiments. Below are detailed methodologies for some of these critical assays.

Western Blot Analysis for BRD9 Degradation

This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a dBRD9 PROTAC.[7]

Materials:

-

Cell lines of interest (e.g., MOLM-13, G401)

-

dBRD9 PROTAC of interest

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BRD9

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the dBRD9 PROTAC or DMSO for the desired time (e.g., 4, 6, 24 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Resolve the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate. Visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay

This assay measures the effect of dBRD9 PROTAC treatment on cell proliferation and viability.

Materials:

-

Cell lines of interest

-

dBRD9 PROTAC of interest

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with serial dilutions of the dBRD9 PROTAC.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the PROTAC concentration.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.[7]

Materials:

-

Cells expressing the target proteins

-

dBRD9 PROTAC

-

Lysis buffer (non-denaturing)

-

Antibody against the E3 ligase (e.g., anti-CRBN) or a tag

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with the dBRD9 PROTAC or DMSO for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BRD9 to confirm its presence in the immunoprecipitated complex.

Signaling Pathways and Experimental Workflows

The development of a dBRD9 PROTAC follows a structured workflow, from target validation to in vivo efficacy studies. BRD9 itself is involved in various signaling pathways critical for cancer cell survival and proliferation.

The following diagram illustrates a typical workflow for the discovery and development of a dBRD9 PROTAC.

BRD9 has been shown to regulate several key signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the downstream effects of BRD9 degradation.

Conclusion and Future Directions

The discovery and development of dBRD9 PROTACs represent a significant advancement in the field of targeted therapy. These molecules have demonstrated potent and selective degradation of BRD9, leading to anti-proliferative effects in various cancer models. The continued optimization of dBRD9 PROTACs, focusing on improving oral bioavailability and refining selectivity profiles, holds great promise for their translation into clinical settings.[4] Further research into the intricate roles of BRD9 in different cellular contexts will undoubtedly unveil new therapeutic opportunities for this innovative class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - BRD9 [maayanlab.cloud]

- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]

dBRD9's Role in Targeted Protein Degradation: An In-depth Technical Guide

This guide provides a comprehensive overview of dBRD9, a chemical degrader specifically designed to induce the targeted degradation of Bromodomain-containing protein 9 (BRD9). It is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, epigenetics, and oncology. This document details the mechanism of action, downstream cellular effects, and key experimental methodologies for studying dBRD9.

Introduction: BRD9 as a Therapeutic Target

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1][2] This complex plays a crucial role in regulating gene expression by modulating chromatin structure and DNA accessibility.[3] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific gene promoters to regulate transcription.[1][2]

Aberrant BRD9 activity and overexpression have been implicated in the pathology of several cancers. It has been identified as an oncogenic driver in malignancies such as synovial sarcoma, multiple myeloma, and acute myeloid leukemia (AML).[1][4][5] In these contexts, BRD9 helps maintain oncogenic gene expression programs, promoting tumor cell proliferation and survival.[4][6] For example, in synovial sarcoma, BRD9 is a critical component of the SS18-SSX fusion protein-containing BAF complexes that drive the disease.[5] In multiple myeloma, high BRD9 expression is a poor prognostic factor, and its depletion inhibits cancer cell growth by downregulating ribosome biogenesis and the master regulator MYC.[4][7] This has established BRD9 as a compelling therapeutic target for cancer intervention.

The PROTAC Approach to Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic strategy that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[8][9] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[10] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[10][11]

By simultaneously binding the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex.[12] This proximity leads to the E3 ligase-mediated transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[13][14]

dBRD9: A Specific Degrader of BRD9

dBRD9 is a potent and selective PROTAC designed to target BRD9 for degradation.[15][16] Several versions of dBRD9 have been developed, most commonly utilizing ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligases.[16][17] For instance, one well-characterized version of dBRD9 is composed of the BRD9 inhibitor BI-7273 conjugated to the Cereblon E3 ligase ligand pomalidomide. Another variant, dBRD9-A, also targets BRD9 for degradation.[4] More recently, a novel "targeted glue" degrader, AMPTX-1, has been developed that recruits the E3 ligase DCAF16 to BRD9.[18][19]

The primary mechanism of action for dBRD9 involves the formation of a BRD9-dBRD9-E3 ligase ternary complex, which triggers the ubiquitination and subsequent proteasomal degradation of BRD9.[16] This degradation is highly efficient and selective. Proteomic studies have shown that treatment with dBRD9 leads to a significant reduction in BRD9 protein levels with minimal impact on other proteins, including the closely related BET bromodomain family members like BRD4 and BRD7.[10][15][17]

Downstream Signaling and Cellular Consequences

The degradation of BRD9 by dBRD9 triggers significant downstream biological effects, primarily through the disruption of the ncBAF complex's function. This leads to the modulation of gene expression programs that are critical for cancer cell survival and proliferation.

-

Oncogenic Gene Expression: In synovial sarcoma, dBRD9 treatment reverses oncogenic gene expression driven by the SS18-SSX fusion protein.[5]

-

Ribosome Biogenesis: In multiple myeloma, dBRD9-A-induced degradation of BRD9 downregulates genes involved in ribosome biogenesis and disrupts the protein synthesis machinery, leading to cell growth inhibition.[4] This effect is partly mediated through the decreased expression of the master regulator MYC.[4][7]

-

Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling. dBRD9 treatment can modulate AR-dependent gene expression, impacting cancer progression.[20]

-

Interferon Response: BRD9 has been identified as a component of the interferon-stimulated gene (ISG) expression pathway. Degradation of BRD9 can therefore impact the cellular response to interferons and antiviral activity.[3]

Quantitative Data Presentation

The efficacy of dBRD9 and its analogs is quantified through various in vitro and cellular assays. The following tables summarize key data from published studies.

Table 1: In Vitro Degradation Potency of dBRD9 Analogs

| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | E3 Ligase Recruited |

|---|---|---|---|---|---|

| dBRD9 | MOLM-13 | ~50 | >90 | 4 | Cereblon |

| dBRD9-A | OPM2, H929 | ~100 | >95 | 6-24 | Cereblon |

| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 |

| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data compiled from multiple sources.[4][15][18]

Table 2: Cellular Anti-proliferative Activity of dBRD9 Analogs

| Compound | Cell Line Panel | IC₅₀ Range (nM) | Assay Duration (days) |

|---|---|---|---|

| dBRD9 | EOL-1, MOLM-13 (AML) | 56.6 (MOLM-13) | 7 |

| dBRD9-A | Multiple Myeloma (MM) | 10 - 100 | 5 |

| dBRD9-A | HSSYII, SYO1 (Syn. Sarc.) | ~50 - 100 | Not Specified |

IC₅₀: Concentration for 50% inhibition of cell growth. Data compiled from multiple sources.[4][5][15]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity and selectivity of dBRD9.

Protocol 1: Western Blot Analysis for BRD9 Degradation

This protocol is used to quantify the reduction of BRD9 protein levels in cells following treatment with a degrader.

-

1. Cell Culture and Treatment:

-

Seed cells (e.g., MOLM-13, OPM2) at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with a dose-response range of dBRD9 (e.g., 0.5 nM to 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4, 6, or 24 hours).[15]

-

-

2. Cell Lysis:

-

Harvest cells and wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[21]

-

-

3. Protein Quantification:

-

Determine the protein concentration of the supernatant (lysate) using a BCA protein assay kit according to the manufacturer's instructions.[21]

-

-

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Transfer the separated proteins to a PVDF membrane.[21]

-

-

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[21]

-

-

6. Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software to determine the percentage of BRD9 degradation relative to the vehicle control.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the BRD9-dBRD9-E3 ligase ternary complex.

-

1. Cell Treatment and Lysis:

-

Treat cells with dBRD9 or vehicle control for a short duration (e.g., 2 hours) to capture the transient complex. To prevent proteasomal degradation and stabilize the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[22]

-

Harvest and lyse cells in a non-denaturing Co-IP lysis buffer.

-

-

2. Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN or anti-VHL) or an antibody against BRD9, overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.[21]

-

-

3. Washing and Elution:

-

Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

4. Western Blot Analysis:

-

Analyze the eluates by Western blotting.

-

Probe separate blots for the presence of BRD9 and the E3 ligase component to confirm their interaction in the dBRD9-treated sample compared to the control.

-

Protocol 3: Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol identifies the genome-wide binding sites of BRD9 and assesses how they are affected by dBRD9 treatment.

-

1. Cell Treatment and Cross-linking:

-

Treat cells (e.g., OPM2) with dBRD9-A (100 nM) or vehicle for a specified time (e.g., 6 or 24 hours).[4]

-

Cross-link proteins to DNA by adding 1% formaldehyde (B43269) directly to the culture medium for 10 minutes at room temperature.

-

Quench the reaction with glycine.[4]

-

-

2. Chromatin Preparation:

-

Harvest and lyse cells to isolate nuclei.

-

Sonify or enzymatically digest the chromatin to generate fragments of approximately 200-500 bp.

-

-

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-BRD9 antibody or a control IgG overnight at 4°C.

-

Use Protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

4. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the sequencer manufacturer's protocol.

-

-

5. Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the DNA libraries.

-

Align reads to the reference genome and perform peak calling to identify BRD9 binding sites.

-

Compare the BRD9 peak profiles between dBRD9-treated and control samples to identify regions of differential binding.

-

Conclusion

dBRD9 represents a powerful chemical tool for studying the biological functions of BRD9 and serves as a promising therapeutic lead for cancers dependent on this epigenetic reader. Through the specific and efficient degradation of BRD9, these molecules disrupt critical oncogenic pathways, leading to potent anti-proliferative effects in various cancer models. The detailed methodologies provided in this guide offer a framework for researchers to investigate and validate the effects of dBRD9 and other targeted protein degraders, contributing to the advancement of this transformative therapeutic modality.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 13. pnas.org [pnas.org]

- 14. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity of dBRD9 for BRD9

This guide provides a comprehensive technical overview of dBRD9, a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Bromodomain-containing protein 9 (BRD9). We will delve into the core principles of its selectivity, supported by quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism and associated workflows.

Introduction: Targeting BRD9 with Precision

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] The development of small-molecule inhibitors for BRD9 has been challenging due to the high structural homology with other bromodomain-containing proteins, particularly its closest relative, BRD7, which shares 62% sequence identity in the bromodomain region.[4] Off-target inhibition of BRD7 is undesirable as it may lead to pleiotropic effects, given its distinct biological functions and potential role as a tumor suppressor.[4][5]

To overcome these challenges, heterobifunctional degraders, or PROTACs, have been developed. dBRD9 is a first-in-class chemical degrader that selectively induces the degradation of the BRD9 protein.[1][6] It achieves this by co-opting the cell's own ubiquitin-proteasome system, offering a powerful alternative to simple inhibition and providing a valuable tool for studying BRD9 function.[7][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

dBRD9 is a bifunctional molecule comprising three key components: a "warhead" that binds to the BRD9 bromodomain, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][9] Specifically, dBRD9 utilizes a derivative of the BRD7/9 inhibitor BI-7273 as its warhead and the immunomodulatory drug (IMiD) pomalidomide (B1683931) to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][10][11]

The mechanism proceeds as follows:

-

Ternary Complex Formation : dBRD9 simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ligase, bringing them into close proximity to form a ternary BRD9-dBRD9-CRBN complex.[1][10]

-

Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein.

-

Proteasomal Degradation : The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[7][12] The dBRD9 molecule is then released to target another BRD9 protein.

This catalytic mode of action allows substoichiometric amounts of dBRD9 to induce the degradation of a large number of target protein molecules, leading to a potent and sustained pharmacological effect.[1][6]

The Core of Selectivity

The remarkable selectivity of dBRD9 for BRD9, especially over the highly similar BRD7 and the well-studied BET family proteins (e.g., BRD4), is a key feature. While the warhead BI-7273 binds to both BRD7 and BRD9, dBRD9 as a complete molecule induces selective degradation of BRD9.[4] This selectivity arises from a combination of factors:

-

Improved Bromodomain Engagement : The complete dBRD9 molecule exhibits an improved bromodomain engagement profile compared to its parent inhibitor. It shows reduced binding activity across the BET family, which contributes to its clean off-target profile.[1][13]

-

Ternary Complex Cooperativity : The stability and conformation of the ternary complex are critical for efficient ubiquitination. Even with a non-selective warhead, favorable protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, can lead to preferential degradation of one target over another. In the case of dBRD9, the specific linker length and attachment points are optimized to present BRD9 to CRBN in a geometry that is highly favorable for ubiquitination, an arrangement that is not as efficiently formed with BRD7 or BRD4.[1]

-

Cellular Context : The relative abundance and subcellular localization of BRD9, BRD7, and the CRBN E3 ligase complex within a specific cell type can also influence the efficiency and selectivity of degradation.

Quantitative Data on dBRD9 Performance

The performance of dBRD9 has been quantified through various biochemical and cellular assays. The tables below summarize key data points that underscore its potency and selectivity.

Table 1: Potency and Selectivity of dBRD9 in Binding and Degradation

| Parameter | Target Protein | Cell Line | Value | Citation |

| IC₅₀ (Degradation) | BRD9 | MOLM-13 | 56.6 nM | [11] |

| IC₅₀ (Degradation) | BRD9 | MOLM-13 | ~104 nM | [14] |

| DC₅₀ (Degradation) | BRD9 | MV4-11 | 0.5 nM | [15] |

| Dₘₐₓ (Degradation) | BRD9 | MV4-11 | 93% | [15] |

| Degradation Effect | BRD4 | MOLM-13 | Not degraded at up to 5 µM | [1][11] |

| Degradation Effect | BRD7 | MOLM-13 | Not degraded at up to 5 µM | [1][11] |

IC₅₀/DC₅₀: Half-maximal (inhibitory/degradation) concentration. Dₘₐₓ: Maximum degradation.

Table 2: Proteomic Analysis of dBRD9 Selectivity

| Experiment | Cell Line | Treatment | Key Finding | Citation |

| Quantitative Mass Spectrometry | MOLM-13 | 100 nM dBRD9 for 2 hours | Of 7,326 proteins quantified, BRD9 was the only protein to show a statistically significant decrease in abundance (5.5-fold lower). | [6][16] |

| Quantitative Mass Spectrometry | MOLM-13 | 100 nM dBRD9 for 2 hours | 99% of other proteins detected differed by less than 0.30-fold between dBRD9 and vehicle-treated samples. | [7] |

Key Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating PROTAC performance. Below are detailed protocols for key assays used to characterize the selectivity of dBRD9.

Protocol 1: TR-FRET Competitive Binding Assay

This assay measures the ability of dBRD9 to displace a fluorescent ligand from the BRD9 bromodomain, allowing for the determination of its binding affinity (IC₅₀).

-

Reagent Preparation :

-

Prepare Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare a dilution series of dBRD9 in 100% DMSO, followed by a further dilution in Assay Buffer.

-

Prepare a working solution of GST-tagged BRD9 protein, a biotinylated BET bromodomain ligand, Tb-labeled anti-GST antibody (Donor), and Dye-labeled streptavidin (Acceptor) in Assay Buffer.

-

-

Assay Procedure (384-well format) :

-

To each well, add 5 µL of the dBRD9 dilution (or DMSO control).

-

Add 10 µL of the BRD9/biotinylated ligand mix. Incubate for 20 minutes at room temperature.

-

Add 5 µL of the Tb-donor/Dye-acceptor mix. Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 340 nm.

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the ratio against the logarithm of the dBRD9 concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

-

Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay quantifies the formation of the BRD9-dBRD9-CRBN ternary complex inside living cells.

-

Cell Preparation :

-

Seed HEK293T cells in a 96-well white assay plate at a density to achieve 80-90% confluency on the day of the assay.

-

Co-transfect cells with plasmids encoding NanoLuc®-BRD9 (energy donor) and HaloTag®-CRBN (energy acceptor) using a suitable transfection reagent. A 1:10 donor-to-acceptor plasmid ratio is a recommended starting point.[17]

-

Incubate transfected cells for 24 hours at 37°C.

-

-

Compound Treatment :

-

Prepare serial dilutions of dBRD9 in Opti-MEM™ media.

-

Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) to all wells and incubate for 60-120 minutes.

-

Add the dBRD9 dilutions to the cells and incubate for 2-4 hours at 37°C.[17]

-

-

Signal Measurement :

-

Add Nano-Glo® Live Cell Substrate to all wells.

-

Read the plate within 10-15 minutes on a luminometer capable of measuring filtered luminescence, collecting signal at 460 nm (donor) and >610 nm (acceptor).[17]

-

-

Data Analysis :

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the corrected ratio against the log of the dBRD9 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for ternary complex formation.[17]

-

Protocol 3: Cellular Degradation Assay via Western Blot

This protocol assesses the concentration-dependent degradation of BRD9 and evaluates selectivity against BRD7 and BRD4.

-

Cell Culture and Treatment :

-

Lysate Preparation :

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting :

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD9, BRD7, BRD4, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control.

-

Plot the normalized protein levels against dBRD9 concentration to determine DC₅₀ and Dₘₐₓ values.[18][19]

-

Conclusion

dBRD9 stands as a paradigm for the successful development of a selective chemical degrader. Its ability to potently and selectively eliminate BRD9 protein, while sparing the closely related BRD7 and other bromodomain families, is rooted in an optimized molecular design that ensures favorable ternary complex formation. The quantitative data and experimental protocols provided in this guide offer a technical framework for researchers to understand, evaluate, and utilize dBRD9 as a powerful tool probe. This targeted degradation approach not only provides deeper insights into the biological functions of BRD9 but also holds significant promise for the development of novel therapeutics in oncology and other disease areas.

References

- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - BRD9 [maayanlab.cloud]

- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]

- 12. pnas.org [pnas.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]

- 19. researchgate.net [researchgate.net]

The Impact of dBRD9 on BAF Complex Integrity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BAF (SWI/SNF) chromatin remodeling complexes are crucial regulators of gene expression, and their dysregulation is implicated in numerous cancers. A specialized form of this complex, the non-canonical BAF (ncBAF) or GBAF complex, is characterized by the presence of the bromodomain-containing protein 9 (BRD9). The development of targeted protein degraders, specifically dBRD9, has provided a powerful tool to investigate the functional role of BRD9 and its impact on the integrity of the BAF complex. This technical guide synthesizes key findings on the effects of dBRD9-mediated BRD9 degradation on the stability and composition of the BAF complex, providing insights for researchers and drug development professionals in oncology and epigenetics.

dBRD9 Disrupts the Integrity of the GBAF/ncBAF Complex

Targeted degradation of BRD9 using heterobifunctional ligands like dBRD9 has been shown to selectively and potently eliminate the BRD9 protein.[1][2][3][4][5][6][7] This degradation has profound consequences for the integrity of the GBAF complex, a specialized subclass of the BAF complex.

Quantitative interaction proteomics has demonstrated that upon treatment with dBRD9, not only is BRD9 lost from the complex, but other defining members of the GBAF complex, such as GLTSCR1 and GLTSCR1L, are also lost from fusion protein-containing complexes in synovial sarcoma cells.[8][9] This suggests that BRD9 is essential for the proper assembly and stability of the GBAF complex.[8][9] The degradation of BRD9 appears to specifically disrupt this subclass of BAF complexes without affecting the stability of the oncogenic SS18-SSX fusion protein itself in synovial sarcoma.[8]

In malignant rhabdoid tumor (MRT) cells, which are deficient in the core BAF subunit SMARCB1, the loss of BRD9 also leads to the disruption of the ncBAF complex. Knockout of BRD9 in G401 MRT cells resulted in the complete eviction of GLTSCR1 from the complex, with a moderate effect on other subunits like SMARCC1 and SMARCA4.[10][11] This highlights the critical role of BRD9 in maintaining the integrity of the residual SWI/SNF complexes in the absence of SMARCB1.[10][11]

Quantitative Analysis of BAF Subunit Association Following dBRD9 Treatment

The following table summarizes the observed changes in the association of key BAF complex subunits upon dBRD9-mediated degradation of BRD9, as determined by quantitative proteomics and co-immunoprecipitation experiments.

| Cell Context | Treatment | Effect on BRD9 Levels | Effect on GLTSCR1/L Association | Effect on Other BAF Subunits | Reference |

| Synovial Sarcoma (with SS18-SSX fusion) | dBRD9-A | Degraded | Lost from complex | Core subunits (SMARCC1, SMARCC2, SMARCA4) abundance unaffected | [8] |

| Malignant Rhabdoid Tumor (SMARCB1-mutant) | BRD9 Knockout | Eliminated | Complete eviction from complex | SMARCC1 and SMARCA4 moderately affected | [10] |

| Prostate Cancer (LNCaP cells) | BRD9 Degradation | Degraded | Decreased GLTSCR1 association, increased GLTSCR1L association with BRG1 | Decreased association of BAF155 with BRD4 | [12] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for BAF Complex Integrity

This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the interaction between BAF complex subunits.[8][10][13]

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with a primary antibody targeting a specific BAF subunit (e.g., anti-BRD9, anti-SMARCA4) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

3. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against other BAF complex subunits of interest.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Quantitative Mass Spectrometry for BAF Complex Profiling

This protocol outlines the key steps for quantitative proteomic analysis of BAF complexes following dBRD9 treatment, based on descriptions in the cited literature.[8][10]

1. Sample Preparation:

-

Perform immunoprecipitation of a core BAF subunit (e.g., SMARCA4) or a specific subunit of interest from control and dBRD9-treated cells.

-

Elute the immunoprecipitated protein complexes.

2. Protein Digestion:

-

Reduce the disulfide bonds in the protein sample using DTT.

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

3. Peptide Cleanup and Labeling (for quantitative analysis):

-

Desalt the peptide samples using C18 StageTips.

-

For quantitative comparison, label the peptides from different conditions (e.g., control vs. dBRD9-treated) with isobaric tags (e.g., TMT or iTRAQ).

4. LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

5. Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.

-

Quantify the relative abundance of each identified protein across the different samples based on the reporter ion intensities from the isobaric tags.

-

Perform statistical analysis to identify proteins with significant changes in abundance upon dBRD9 treatment.

Visualizing the Impact of dBRD9

The following diagrams illustrate the effect of dBRD9 on the GBAF complex and the experimental workflow for its analysis.

Caption: Effect of dBRD9 on GBAF complex integrity.

Caption: Workflow for analyzing BAF complex integrity.

Conclusion

The targeted degradation of BRD9 via dBRD9 serves as a potent research tool and a promising therapeutic strategy. The primary effect of dBRD9 on the BAF complex is the specific disruption of the GBAF/ncBAF subcomplex, leading to the loss of key components like GLTSCR1/L. This highlights the scaffolding role of BRD9 in maintaining the integrity of this specialized chromatin remodeling complex. For researchers, these findings underscore the importance of considering the specific BAF complex composition in their studies. For drug development professionals, the ability of dBRD9 to dismantle a cancer-associated BAF subcomplex provides a clear mechanistic rationale for its therapeutic potential in malignancies dependent on BRD9 function. Further investigation into the downstream transcriptional consequences of GBAF disruption will continue to illuminate the intricate role of BAF complexes in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]

- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]

- 10. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of SWI/SNF Subcomplex GBAF Presence, Intra-Complex Interactions, and Transcriptional Dynamics during Early Porcine Development [mdpi.com]

A Technical Guide to the Structural Basis of dBRD9-Mediated BRD9 Degradation

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the structural and molecular mechanisms underpinning the targeted degradation of Bromodomain-containing protein 9 (BRD9) by the heterobifunctional degrader, dBRD9. It covers the formation of the key ternary complex, presents quantitative data on binding and degradation, details relevant experimental protocols, and visualizes the core pathways and workflows.

Introduction: Targeting BRD9 for Degradation

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which modulates gene expression by altering chromatin structure.[1][2] Its role in various cancers, including synovial sarcoma and multiple myeloma, has made it an attractive therapeutic target.[1][3] While traditional small-molecule inhibitors can block the acetyl-lysine binding function of the BRD9 bromodomain, their therapeutic effects have been modest.[3]

An alternative and more potent strategy is targeted protein degradation, which utilizes Proteolysis-Targeting Chimeras (PROTACs) to eliminate the entire target protein. dBRD9 is a first-in-class chemical degrader designed to specifically eliminate BRD9.[2][4][5] These degraders exhibit significantly enhanced potency—often 10- to 100-fold greater—compared to their parent inhibitor ligands, highlighting the therapeutic potential of this approach.[4][6][7]

Mechanism of Action: The PROTAC-Induced Ternary Complex

dBRD9 is a heterobifunctional molecule composed of three parts: a ligand that binds to BRD9 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 handle"), and a chemical linker connecting them. The primary mechanism of dBRD9 and its analogue, dBRD9-A, involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The process is initiated by the formation of a ternary complex, where dBRD9 acts as a molecular bridge between the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[4][7][8] Once this proximity is established, the E3 ligase tags BRD9 with a chain of ubiquitin molecules. This poly-ubiquitination serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BRD9 protein.[4][9]

Structural Basis for Ternary Complex Formation and Selectivity

The stability and conformation of the dBRD9-BRD9-CRBN ternary complex are critical for efficient degradation. While a crystal structure for this specific complex is not publicly available, extensive structural work on analogous PROTAC-mediated complexes provides a clear framework for understanding the molecular interactions.

3.1. dBRD9 Engagement with the BRD9 Bromodomain The "warhead" of dBRD9 is derived from a potent BRD9 inhibitor. The crystal structure of a precursor compound bound to the BRD9 bromodomain (PDB: 5TWX) reveals that the ligand sits (B43327) within the acetyl-lysine binding pocket.[4][10] Key interactions are formed with conserved residues in the bromodomain, ensuring high-affinity binding.